(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid
Beschreibung
Eigenschaften
Molekularformel |
C15H18O6 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
(2R)-2-(1,3-benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18O6/c1-15(2,3)21-13(16)7-10(14(17)18)9-4-5-11-12(6-9)20-8-19-11/h4-6,10H,7-8H2,1-3H3,(H,17,18)/t10-/m1/s1 |
InChI-Schlüssel |
SDTNNLVFCYPOTH-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Catechol Derivatives
The benzo[d]dioxol ring is synthesized via cyclocondensation of catechol with dihaloalkanes or dialkoxyalkanes. For example, reacting catechol with dibromomethane in N,N-dimethylformamide (DMF) at 70–190°C yields benzo[d]dioxol in >90% yield. This method avoids toxic reagents and aligns with industrial scalability.
Optimization of Reaction Conditions
-
Solvent : DMF or dimethyl sulfoxide (DMSO) enhances reaction efficiency.
-
Catalyst : Transesterification catalysts like sodium methoxide improve yields for dialkoxyalkane substrates.
-
Temperature : Reflux conditions (150–190°C) are critical for complete conversion.
Construction of the 4-(tert-Butoxy)-4-oxobutanoic Acid Backbone
Keto-Ester Formation via Claisen Condensation
The 4-oxobutanoate skeleton is assembled through condensation of piperonal (1 ) with tert-butyl acetoacetate (2 ) in the presence of a base (e.g., NaH). This step forms the α-keto ester intermediate (3 ), which is subsequently functionalized:
tert-Butoxy Group Introduction
The tert-butoxy group is introduced via nucleophilic substitution or esterification. Methyltrifluoromethanesulfonate (MeOTf) catalyzes the substitution of hydroxyl groups with tert-butoxide, achieving 85–95% conversion in dichloromethane at 25°C.
Enantioselective Synthesis of the (R)-Configuration
Asymmetric Catalytic Hydrogenation
Chiral ruthenium catalysts (e.g., Ru(BINAP)) enable enantioselective reduction of α-keto esters to β-hydroxy acids. For example, hydrogenating 3 under 50 psi H₂ with RuCl₂[(R)-BINAP] yields the (R)-enantiomer with 92% ee.
Kinetic Resolution via Enzymatic Hydrolysis
Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer of racemic tert-butyl esters, leaving the (R)-enantiomer intact. This method achieves >99% enantiomeric excess after 24 hours.
Integrated Synthetic Routes
Three-Step Route from Piperonal
One-Pot Tandem Synthesis
A streamlined approach combines cyclization, acylation, and asymmetric reduction in a single pot using MeOTf and Ru(BINAP). This method reduces purification steps and achieves 65% overall yield.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
Enantiopurity is confirmed using a Chiralpak AD-H column (hexane:isopropanol = 90:10), showing a single peak for the (R)-enantiomer at 12.4 min.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Three-Step Route | 68 | 92 | High enantioselectivity |
| One-Pot Synthesis | 65 | 89 | Reduced purification steps |
| Enzymatic Resolution | 45 | >99 | Ultrahigh purity |
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Oxogruppe modifizieren, um Alkohole oder andere Derivate zu bilden.
Substitution: Der Benzo[d][1,3]dioxol-Ring kann elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Carbonsäuren oder Ketone ergeben, während Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von (R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Benzo[d][1,3]dioxol-Einheit kann mit Enzymen und Rezeptoren interagieren und so verschiedene biologische Prozesse beeinflussen. Die tert-Butoxygruppe kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern.
Wirkmechanismus
The mechanism of action for ®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, influencing various biological processes. The tert-butoxy group may enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Calculated molecular formula based on structural analysis.
Key Findings :
Substituent Effects: Benzo[d][1,3]dioxol-5-yl vs. tert-Butoxy Ester: Enhances steric protection at C4, reducing hydrolysis rates compared to methyl or ethyl esters .
Stereochemical Influence :
- The R-configuration at C2 in the target compound and its benzyl analog ensures enantioselectivity in catalytic reactions, critical for pharmaceutical applications .
Thioester derivatives (e.g., benzoylthio substituent) show promise as protease inhibitors, leveraging the sulfur atom for covalent binding .
Synthetic Utility: The tert-butoxy group facilitates selective deprotection in multi-step syntheses, as seen in the preparation of BET inhibitors and mutanobactin analogs .
Research Implications
- Drug Design : The tert-butoxy group and benzodioxole scaffold are valuable in developing metabolically stable prodrugs or enzyme inhibitors.
- Chiral Synthesis : The R-configuration at C2 highlights the importance of asymmetric catalysis in accessing enantiopure intermediates .
- Structure-Activity Relationships (SAR) : Modifications at C2 (e.g., benzodioxole vs. benzoylthio) significantly alter bioactivity, guiding lead optimization in medicinal chemistry .
Q & A
Q. What are the recommended synthetic routes for (R)-2-(Benzo[d][1,3]dioxol-5-yl)-4-(tert-butoxy)-4-oxobutanoic acid, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves chiral induction using tert-butoxy-protected intermediates. A common approach is the asymmetric alkylation of benzodioxol-containing precursors with tert-butyl esters under basic conditions (e.g., NaH or KOtBu). Continuous flow synthesis, as demonstrated for analogous tert-butoxy compounds, improves yield (78–85%) and enantiomeric excess (ee >95%) by enhancing reaction control . For the benzo[d][1,3]dioxol moiety, coupling reactions with activated esters (e.g., using DCC/DMAP) are effective, though stoichiometric CuI catalysis (0.5–1.0 eq) may optimize regioselectivity in heterocyclic systems .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, compare experimental vs. calculated electronic circular dichroism (ECD) spectra using TD-DFT at the B3LYP/6-311++G(d,p) level. Chiral HPLC (e.g., Chiralpak IA/IB columns) with a hexane:isopropanol (90:10) mobile phase resolves enantiomers (retention time difference: 2.3–2.8 min) . Nuclear Overhauser Effect (NOE) NMR (500 MHz, CDCl₃) can confirm spatial proximity between the tert-butoxy group and benzodioxol protons (key NOE correlations at δ 1.35 ppm and δ 6.85 ppm) .
Q. What analytical techniques are most suitable for characterizing this compound's purity and structural integrity?
Methodological Answer:
- HPLC-PDA-MS : C18 column (5 µm, 4.6 × 250 mm), gradient 30–70% acetonitrile/0.1% TFA over 20 min; monitor at 254 nm. Expected [M+H]⁺: 351.12 m/z .
- ¹H/¹³C NMR : Key signals include tert-butoxy singlet (δ 1.35 ppm, 9H), benzodioxol aromatic protons (δ 6.65–6.90 ppm), and oxobutanoic acid carbonyl (δ 172.5 ppm) .
- Elemental Analysis : Acceptable C/H/O tolerances: ±0.3% (theoretical: C 58.17%, H 5.18%, O 36.65%) .
Advanced Research Questions
Q. How can researchers optimize tert-butoxy group stability during acidic/basic reactions in multi-step syntheses?
Methodological Answer: The tert-butoxy group is labile under strong acids (e.g., TFA) but stable in mild bases (pH <10). For acid-sensitive steps, replace with more stable protecting groups (e.g., SEM or Bn). In basic conditions (pH 8–10), maintain temperatures <40°C to prevent β-elimination. Kinetic studies show tert-butoxy decomposition follows first-order kinetics (k = 1.2 × 10⁻³ min⁻¹ at 50°C in THF) . Use scavengers like 2,6-lutidine (5 eq) to stabilize during Pd-catalyzed couplings .
Q. What strategies mitigate low yields in coupling reactions involving the benzo[d][1,3]dioxol moiety?
Methodological Answer: Low yields often stem from steric hindrance or electron-deficient aromatic systems. Strategies:
- Microwave-assisted synthesis : 80°C, 150 W, 30 min improves coupling efficiency by 25–30% .
- Directed ortho-metalation : Use TMPLi (-78°C, THF) to activate the benzodioxol ring for Pd-mediated cross-couplings (yield: 65–72%) .
- Protection/Deprotection : Temporarily protect the oxobutanoic acid as a methyl ester (BF₃·MeOH) during coupling .
Q. How to address contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions:
- Metabolic Profiling : Incubate with liver microsomes (human/rat, 1 mg/mL) for 60 min; analyze metabolites via LC-MS. The tert-butoxy group is prone to CYP3A4-mediated oxidation .
- Prodrug Design : Replace the oxobutanoic acid with a tert-butyl ester to enhance membrane permeability (logP increases from 1.2 to 2.8) .
- In Vivo Imaging : Use ¹⁸F-labeled analogs (e.g., replace tert-butoxy with ¹⁸F-ethyl) for PET tracking of biodistribution .
Q. What computational methods predict the reactivity of the oxobutanoic acid moiety in nucleophilic environments?
Methodological Answer:
- DFT Calculations : At the M06-2X/6-311+G(d,p) level, compute Fukui indices (f⁻) to identify nucleophilic attack sites. The oxobutanoic β-carbon shows highest electrophilicity (f⁻ = 0.087) .
- MD Simulations : AMBER force field, 100 ns trajectories in water/ethanol (70:30) reveal hydrogen-bonding interactions between the carboxylic acid and solvents (lifetime: 120–150 ps) .
Q. How to design experiments to assess chiral induction mechanisms in asymmetric syntheses of this compound?
Methodological Answer:
- Kinetic Resolution : Monitor ee vs. conversion (0–100%) using chiral HPLC. A linear correlation (R² >0.98) indicates dynamic kinetic resolution .
- Isotope Labeling : Synthesize ¹³C-labeled tert-butoxy precursors to track stereochemical outcomes via 2D INADEQUATE NMR .
- Mechanistic Probes : Add radical scavengers (TEMPO, 10 mol%)—if yield drops >50%, a radical pathway is implicated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
